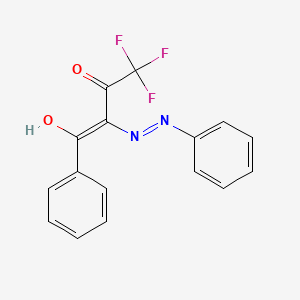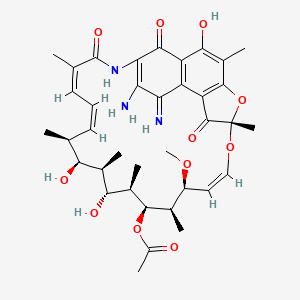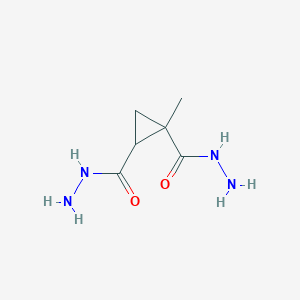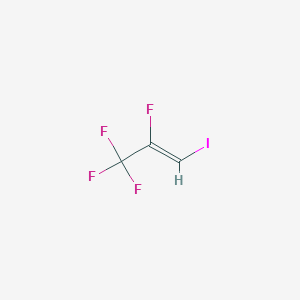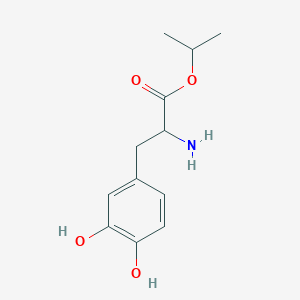
(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid is a triterpenoid compound known for its significant biological activities. It is a derivative of ursolic acid, a naturally occurring compound found in various plants. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid typically involves multiple steps starting from ursolic acid. The process includes selective hydroxylation at specific positions on the ursolic acid molecule. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources followed by chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate ursolic acid from plant material. Subsequent chemical reactions are carried out in reactors under controlled conditions to achieve high yields of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can convert carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Applications De Recherche Scientifique
(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Used in the formulation of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation and cell proliferation. The compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ursolic acid: The parent compound of (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid, known for its anti-inflammatory and anti-cancer properties.
Oleanolic acid: Another triterpenoid with similar biological activities.
Betulinic acid: A triterpenoid known for its anti-cancer and anti-HIV properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which enhances its biological activity compared to its parent compound, ursolic acid. This unique structure allows it to interact more effectively with molecular targets involved in inflammation and cancer.
Propriétés
IUPAC Name |
1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOJQJBPLCRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12326800.png)

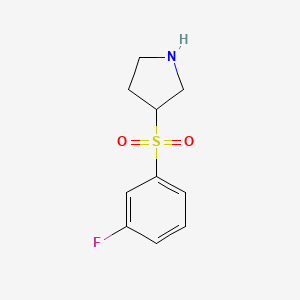

![3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester](/img/structure/B12326822.png)
